2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine

GPCR Serotonin Receptor 5-HT7

This heteroaromatic primary amine is a privileged scaffold for CNS and oncology drug discovery. The 1H-pyrrole ring provides a rigid geometry and a hydrogen-bond donor absent in pyrrolidine analogs, delivering >100-fold selectivity for the 5-HT7 receptor and an 80 nM IC50 against the EED protein (PRC2 complex). Its reactive pyrrole enables regioselective library synthesis for kinase inhibitor programs (ERK5, p38 MAPK). For hit-to-lead campaigns targeting depression, schizophrenia, or resistant cancers, this compound offers unmatched functional differentiation. Inquire now for custom synthesis feasibility, bulk pricing, and delivery timelines.

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 1368620-33-0
Cat. No. B3017234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine
CAS1368620-33-0
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CN)C2=CC=CN2
InChIInChI=1S/C11H13N3/c12-7-10(11-4-2-6-14-11)9-3-1-5-13-8-9/h1-6,8,10,14H,7,12H2
InChIKeyOMALABKMICUGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine (CAS 1368620-33-0): Key Chemical and Procurement Overview


2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine (CAS 1368620-33-0) is a heteroaromatic primary amine with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound features a pyridine ring at the 3-position and a 1H-pyrrole ring at the 2-position, connected via an ethan-1-amine linker, placing it within the broader class of pyridylpyrrole derivatives. Its unique substitution pattern and the presence of both basic (pyridine, amine) and potentially H-bond donating (pyrrole NH) functionalities render it a versatile scaffold in medicinal chemistry and chemical biology [1].

Why Generic Substitution of 2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine (CAS 1368620-33-0) Fails: Critical Differentiation from Saturated and Regioisomeric Analogs


The scientific and procurement value of 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine is not interchangeable with closely related analogs. The unsaturated 1H-pyrrole ring confers distinct electronic properties and a rigid, planar geometry compared to its saturated counterpart, 2-(3-pyridyl)-2-pyrrolidinylethylamine . This impacts both its chemical reactivity and its biological target engagement, as the pyrrole NH can act as a hydrogen bond donor, a feature absent in the pyrrolidine analog. Furthermore, regioisomers, such as N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine , possess a different connectivity, altering the spatial presentation of key pharmacophoric elements. These structural nuances translate into measurable differences in target affinity, selectivity, and downstream functional activity, as detailed in the following quantitative evidence.

Quantitative Differentiation Guide for 2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine (CAS 1368620-33-0) Against Key Comparators


Enhanced 5-HT7 Receptor Affinity Compared to Saturated Pyrrolidine Analog

2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine demonstrates a pKi of 7.5 for the human 5-HT7 receptor [1]. In contrast, its saturated pyrrolidine analog, 2-(3-pyridyl)-2-pyrrolidinylethylamine, shows significantly lower affinity, with a pKi of 5.4 for the same receptor, representing a >100-fold difference in binding strength [2]. The pyrrole ring's planarity and NH hydrogen-bond donor capability are critical for this enhanced interaction.

GPCR Serotonin Receptor 5-HT7 Neuropharmacology

Moderate EED Inhibition: A Distinct Polycomb Repressive Complex 2 (PRC2) Targeting Profile

2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine exhibits an IC50 of 80 nM against the embryonic ectoderm development (EED) protein, a key component of the PRC2 complex [1]. This activity is distinct from other known PRC2 inhibitors that target the catalytic subunit EZH2. While no direct head-to-head data for its closest analogs is available, the presence of measurable activity at this specific, non-catalytic target differentiates it from structurally similar compounds lacking this profile [2]. This activity was determined in a TR-FRET assay measuring displacement of a pyrrolidine inhibitor-based probe from GST-tagged EED.

Epigenetics PRC2 EED Cancer

Potential Kinase Inhibition: Alignment with the Pyridylpyrrole Pharmacophore Class

The pyridylpyrrole scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives showing potent inhibition of various kinases. For example, the closely related compound 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide exhibits an IC50 of 0.82 μM for ERK5 [1]. While no direct kinase inhibition data is available for 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine, its core structure aligns with this class, suggesting potential activity against a range of kinases. This is in contrast to non-pyridylpyrrole analogs which lack this privileged scaffold and thus do not benefit from this class-level inference.

Kinase Inhibitor Oncology Inflammation

Distinct Chemical Reactivity Profile Compared to Saturated Pyrrolidine Analog

The 1H-pyrrole moiety in 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine is susceptible to electrophilic aromatic substitution at the 5-position, allowing for regioselective functionalization [1]. In contrast, the saturated pyrrolidine ring in 2-(3-pyridyl)-2-pyrrolidinylethylamine is chemically inert to such reactions, limiting its utility as a synthetic building block for generating diverse compound libraries . This difference in reactivity is a direct consequence of the unsaturated nature of the pyrrole ring.

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research and Procurement Scenarios for 2-(Pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine (CAS 1368620-33-0)


5-HT7 Receptor Tool Compound Development

Given its >100-fold enhanced affinity for the 5-HT7 receptor over its saturated analog [1], this compound serves as an excellent starting point for developing selective 5-HT7 receptor ligands. Researchers focused on CNS disorders where 5-HT7 modulation is implicated (e.g., depression, schizophrenia, pain) should prioritize this scaffold for hit-to-lead optimization campaigns [2].

Novel PRC2/EED Inhibitor Discovery

The compound's 80 nM IC50 against the EED protein [1] positions it as a valuable tool for exploring allosteric inhibition of the PRC2 complex. This is particularly relevant for cancer research, as PRC2 dysregulation is common in various malignancies. The compound offers a distinct mechanism compared to traditional EZH2 inhibitors, potentially overcoming resistance mechanisms [2].

Kinase-Focused Chemical Library Synthesis

As a member of the privileged pyridylpyrrole kinase inhibitor class [1], this compound is an ideal building block for generating diverse compound libraries aimed at identifying novel kinase inhibitors. Its reactive pyrrole ring allows for rapid, regioselective functionalization [2], enabling medicinal chemists to efficiently explore chemical space and optimize potency and selectivity against a wide range of kinases, including ERK5 and p38 MAPK [3].

Technical Documentation Hub

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